3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Pyridines and Their Biological Activities : A study demonstrated the synthesis of new pyridine derivatives from a similar core structure, showing antimicrobial and anticancer activities. These compounds were synthesized through reactions involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, highlighting their potential in pharmaceutical research (Elewa et al., 2021).
Antioxidant Activity of Heterocyclic Compounds : Another research focused on the antioxidant properties of novel fused heterocyclic compounds derived from Tetrahydropyrimidine Derivative, related to the chemical structure . These synthesized compounds demonstrated significant antioxidant activities, indicating their relevance in medicinal chemistry (Salem et al., 2015).
Chemical Reactivity and Synthesis Approaches
- Reactivity of 4-Oxo-4H-[1]benzopyran-3-carbonitriles : The reactivity of compounds structurally related to the query chemical was explored, showing the potential for synthesizing a variety of heterocyclic systems. This study provides insight into the chemical reactivity of such compounds, paving the way for the creation of new materials with potential applications in various fields (Ghosh et al., 1979).
Molecular Docking and In Vitro Screening
- Molecular Docking and Screening of Pyridine Derivatives : Research involving novel pyridine and fused pyridine derivatives, starting from a hydrazinyl pyridine-3-carbonitrile precursor similar to the query compound, were subjected to molecular docking screenings. These compounds were evaluated for antimicrobial and antioxidant activity, showcasing the integration of computational and experimental methods in drug discovery (Flefel et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Analysis
Biochemical Properties
Compounds containing the benzo[d][1,3]dioxole group are known to interact with various enzymes and proteins . The nature of these interactions and the specific biomolecules involved would need to be determined through further experimental studies.
Cellular Effects
Related compounds have been shown to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-8-13-16(20-5-4-19-13)25-12-3-6-21(9-12)17(22)11-1-2-14-15(7-11)24-10-23-14/h1-2,4-5,7,12H,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMYALVTSMSAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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